4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
Overview
Description
“4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their prevalence in natural products and drugs2. However, the specific synthesis process for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a similar compound, “1H-Indole-2-carboxylic acid, ethyl ester”, has been reported3. However, the specific molecular structure for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” is not readily available in the literature.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester”. However, indole derivatives are known to be involved in a variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1H-Indole-2-carboxylic acid, ethyl ester”, have been reported3. However, the specific properties for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” are not readily available in the literature.Scientific Research Applications
Antibacterial Agents Synthesis
The synthesis and antibacterial activity of various pyridonecarboxylic acids and their derivatives, including compounds structurally related to 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, have been investigated. These compounds have shown promising results in vitro and in vivo antibacterial screenings, highlighting their potential as antibacterial agents. The structure-activity relationships of these compounds suggest that specific substitutions on the indole ring can significantly affect their antibacterial potency (Egawa et al., 1984).
Antiviral Research
Research into substituted ethyl esters of indole-carboxylic acids, including analogues of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, has explored their antiviral properties. Studies have focused on their cytotoxicities and activities against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza. Certain derivatives demonstrated effectiveness against influenza virus replication in cell cultures and showed high efficacy in vivo, providing insights into the development of new antiviral agents (Ivashchenko et al., 2014).
Organic Synthesis and Chemical Transformations
Several studies have focused on the synthesis of indole derivatives, including 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, for various chemical transformations. These research efforts have led to the development of new synthetic methodologies and the identification of key intermediates for the preparation of pharmacologically active compounds. Such studies contribute to the advancement of organic synthesis techniques and the exploration of novel chemical pathways (Mayes et al., 2010).
Antimicrobial and Anticancer Potential
Research into the synthesis and evaluation of indole derivatives has identified compounds with significant antimicrobial and anticancer properties. This includes studies on derivatives of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester, where compounds exhibited potent antimicrobial activity against pathogens such as Escherichia coli and showed promising anticancer activity against colon cancer cell lines. These findings underscore the potential of indole derivatives in the development of new therapeutic agents (Sharma et al., 2012).
Safety And Hazards
The safety and hazards associated with “4-chloro-7-fluoro-1H-indole-2-carboxylic acid” have been reported1. However, the specific safety and hazards for “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester” are not readily available in the literature.
Future Directions
Given the limited information available on “4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could contribute to a better understanding of its potential applications and risks.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research and analysis would be needed to provide a more complete picture.
properties
IUPAC Name |
ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPBAFZQXKZXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid ethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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